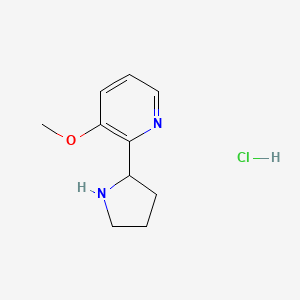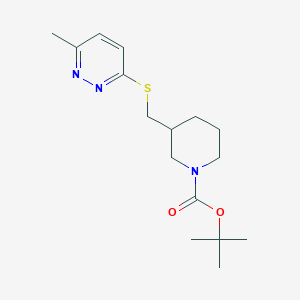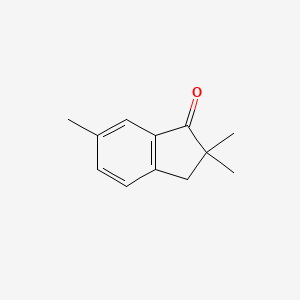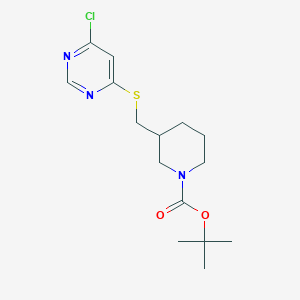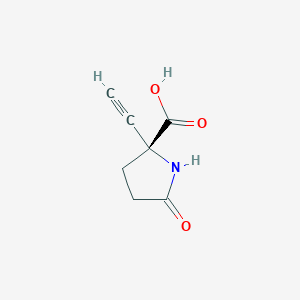![molecular formula C9H12O2S B13957264 Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate CAS No. 56666-52-5](/img/structure/B13957264.png)
Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate is a chemical compound with the molecular formula C9H12O2S It is known for its unique bicyclic structure, which includes a sulfur atom, making it a thiabicyclo compound
Preparation Methods
The synthesis of Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable diene with a sulfur-containing reagent under controlled conditions . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in its structure can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, which are critical in metabolic processes .
Comparison with Similar Compounds
Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate can be compared with other similar compounds, such as:
1-Isopropyl-4-methylbicyclo[3.1.0]hex-2-ene: This compound has a similar bicyclic structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
2-Methyl-5-(1-methylethyl)-bicyclo[3.1.0]hex-2-ene: Another bicyclic compound with different substituents, leading to variations in its chemical properties and reactivity.
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56666-52-5 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate |
InChI |
InChI=1S/C9H12O2S/c1-5-4-6-7(8(10)11-3)9(6,2)12-5/h4,6-7H,1-3H3 |
InChI Key |
DUSUDXWPKQNEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C2(S1)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13957193.png)
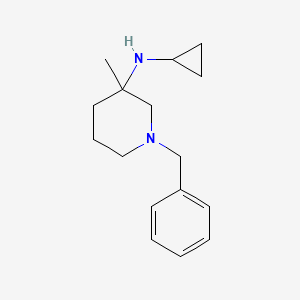


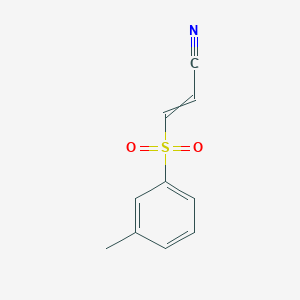
![Benzofuro[3,2-D]isoxazole](/img/structure/B13957223.png)


